Quinestrol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Fertility Control in Rodents

Scientific Field: Environmental Science and Pollution Research

Application Summary: Quinestrol has shown potential for use in the fertility control of the plateau pika population of the Qinghai–Tibet Plateau.

Methods of Application: The study investigated the degradation of quinestrol in a local soil and aquatic system.

Results: Microbial activity heavily influenced the degradation of quinestrol, with 41.2% removal in non-sterile soil comparing to 4.8% removal in sterile soil after incubation of 10 days.

Endocrine Disruption

Scientific Field: Environmental Risk Assessment

Application Summary: Quinestrol, a synthetic estrogen used as an oral contraceptive or emergency contraceptive component, has been shown to be an endocrine‑disrupting chemical.

Methods of Application: Batch equilibration experiments were conducted to investigate the adsorption–desorption of Quinestrol in five contrasting soils from different areas of China.

Results: The Freundlich and Langmuir models were applied to the sorption–desorption data to examine the affinity towards Quinestrol of the soils, which had varying physical and chemical properties.

Hormone Replacement Therapy

Scientific Field: Pharmacology

Application Summary: Quinestrol has been used in hormone replacement therapy, treating symptoms of menopause such as hot flashes.

Methods of Application: Quinestrol is taken orally and has prolonged activity following a single dose.

Results: Because of its much longer half-life, quinestrol is two to three times as potent as ethinylestradiol.

Treatment of Breast and Prostate Cancer

Scientific Field: Oncology

Application Summary: Quinestrol has been used to treat breast and prostate cancer.

Methods of Application: The specific methods of application in this context would depend on the individual patient’s condition and the specific treatment protocol being followed.

Results: The results of this application would vary widely depending on the individual patient’s condition, the stage and type of cancer, and other factors.

Hormonal Birth Control

Application Summary: Quinestrol has been used as the estrogen component in combined hormonal birth control.

Suppression of Lactation

Scientific Field: Obstetrics and Gynecology

Application Summary: Quinestrol has been used to suppress lactation.

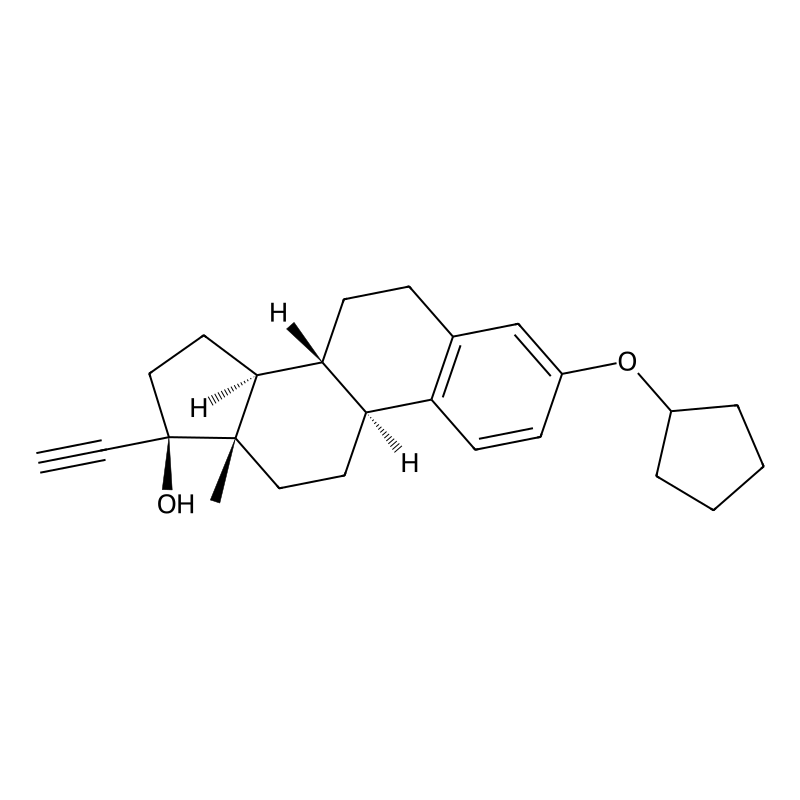

Quinestrol is a synthetic estrogen, specifically the 3-cyclopentyl ether of ethinyl estradiol. Its chemical formula is and it has a molecular weight of approximately 364.52 g/mol. Quinestrol is often used in hormonal therapies, including menopausal hormone therapy and hormonal contraceptives, due to its ability to mimic the effects of natural estrogens in the body . The compound is known for its prolonged biological activity, with a half-life exceeding 120 hours, which allows for less frequent dosing compared to other estrogens like ethinyl estradiol .

Quinestrol acts similarly to other estrogens by binding to estrogen receptors (ERs) in target tissues []. Upon binding, the estrogen-receptor complex triggers various cellular responses that influence numerous physiological processes. These processes include regulating female sexual development, maintaining bone health, and influencing cardiovascular function [].

Quinestrol undergoes metabolic conversion primarily to ethinyl estradiol after oral administration. This conversion involves several biochemical pathways, including aromatic hydroxylation in the liver, which is a common metabolic route for natural and synthetic estrogens . The compound's lipophilicity contributes to its storage in adipose tissue, leading to a slow release into circulation, which enhances its therapeutic effects .

As a prodrug of ethinyl estradiol, quinestrol itself does not exhibit estrogenic activity until it is metabolized. Its primary biological action involves binding to estrogen receptors, which mediates various physiological effects similar to those of estradiol. These effects include stimulation of the female reproductive system and development of secondary sexual characteristics . Quinestrol has also been studied for its role as an endocrine-disrupting chemical, indicating potential environmental impacts when released into ecosystems .

The synthesis of quinestrol typically involves the alkylation of ethinyl estradiol with cyclopentanol or cyclopentyl halides under basic conditions. The reaction can be performed using various organic solvents and catalysts to optimize yield and purity. Detailed protocols may vary, but the general approach focuses on forming the ether linkage while maintaining the integrity of the steroid structure .

Quinestrol is utilized in several therapeutic contexts:

- Hormonal Birth Control: It is included in contraceptive formulations due to its estrogenic properties.

- Menopausal Hormone Therapy: Used to alleviate symptoms associated with menopause.

- Cancer Treatment: Quinestrol has been explored as a treatment option for breast and prostate cancers due to its hormonal modulation capabilities .

Quinestrol interacts with various biological systems and compounds:

- Estrogen Receptors: It binds to estrogen receptors, influencing gene expression related to reproductive health.

- Copper Absorption: Quinestrol may increase copper absorption in the body, potentially leading to elevated serum copper levels .

- Oxidative Stress: Studies have indicated that quinestrol can induce oxidative stress in certain animal models, suggesting potential toxicological effects at high doses .

Quinestrol shares structural and functional similarities with several other synthetic estrogens. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Structure | Key Characteristics |

|---|---|---|

| Ethinyl Estradiol | CHO | Widely used in contraceptives; shorter half-life than quinestrol. |

| Mestranol | CHO | A methyl ether of ethinyl estradiol; less potent than quinestrol. |

| Diethylstilbestrol | CHO | Known for adverse effects; historically used as an estrogen substitute. |

| Estrone | CHO | A natural estrogen; less potent than synthetic derivatives like quinestrol. |

Quinestrol's unique cyclopentyl ether structure provides it with enhanced lipophilicity and a significantly longer half-life compared to many similar compounds, making it particularly effective for sustained therapeutic use .

The industrial synthesis of quinestrol follows a multi-step synthetic pathway that builds upon established steroid chemistry principles while incorporating specialized etherification procedures. The manufacturing process begins with 19-hydroxyandrost-4-ene-3,17-dione as the primary starting material, which undergoes a carefully orchestrated sequence of transformations to yield the final quinestrol product [1].

The initial synthetic approach involves the preparation of key steroid intermediates through a two-step process that achieves an overall yield of approximately 80 percent from the starting 19-hydroxyandrost-4-ene-3,17-dione precursor [1]. This foundational step establishes the core steroidal backbone that will subsequently undergo aromatization to form the characteristic phenolic A-ring structure essential for estrogenic activity [2] [3].

The aromatization process represents a critical transformation in quinestrol synthesis, converting the saturated A-ring system to the aromatic phenolic structure characteristic of estrogens. This reaction typically proceeds under elevated temperatures ranging from 100 to 150 degrees Celsius over a period of 4 to 8 hours, achieving yields between 70 and 85 percent [4] [5]. The aromatization step requires careful control of reaction conditions to prevent unwanted side reactions and ensure proper formation of the phenolic hydroxyl group at the C-3 position.

Following aromatization, the 17α-ethynylation reaction introduces the terminal acetylenic functionality that distinguishes quinestrol from its parent estradiol structure. This ethynylation process involves the addition of acetylene to the 17-ketone under equilibrating conditions, typically conducted at temperatures between 25 and 80 degrees Celsius over periods of 6 to 12 hours [6] [7]. The ethynylation reaction yields between 60 and 75 percent of the desired 17α-ethynyl product, with careful attention required to minimize formation of the undesired 17β-ethynyl epimer [8].

The cyclopentyl etherification step represents the most distinctive aspect of quinestrol synthesis, involving the formation of the cyclopentyl ether linkage at the C-3 phenolic position. Industrial protocols employ tricyclopentyl orthoformate in combination with trifluoromethanesulfonic acid as a catalyst system, conducting the reaction at 100 degrees Celsius for approximately 2 hours under an inert atmosphere [1]. This etherification process achieves yields ranging from 65 to 80 percent and requires careful optimization to ensure selective ether formation without competing side reactions.

The final purification stage employs a combination of crystallization and chromatographic separation techniques to achieve pharmaceutical-grade purity standards. These purification procedures are typically conducted at room temperature over periods of 24 to 48 hours, ultimately achieving yields of 85 to 95 percent of purified quinestrol meeting industrial quality specifications [9] [10].

Key Intermediate Compounds in Steroidal Backbone Construction

The synthesis of quinestrol involves several critical intermediate compounds, each serving specific roles in the construction of the final steroidal structure. The molecular complexity progressively increases through the synthetic sequence, with each intermediate incorporating additional functional groups essential for the final biological activity [2] [3].

The primary starting material, 19-hydroxyandrost-4-ene-3,17-dione, possesses the molecular formula C19H26O3 with a molecular weight of 302.41 grams per mole. This compound features the characteristic 19-hydroxyl group and the 4-ene-3,17-dione functionality that provides the foundation for subsequent transformations [1]. The 19-hydroxyl substituent plays a crucial role in directing the aromatization reaction and establishing the proper stereochemical configuration for the developing estrogen structure.

Estrone, with molecular formula C18H22O2 and molecular weight 270.37 grams per mole, represents the first fully aromatized intermediate in the synthetic pathway. This compound features the characteristic phenolic A-ring and 17-ketone functionality that defines the basic estrogen structural framework [4] [11]. The phenolic hydroxyl group at C-3 provides the nucleophilic center for subsequent etherification reactions, while the 17-ketone serves as the electrophilic site for ethynylation.

The intermediate 17α-ethynylestradiol, possessing molecular formula C20H24O2 and molecular weight 296.40 grams per mole, incorporates the terminal acetylenic group that distinguishes quinestrol from simpler estrogen derivatives. This compound features both the 17α-ethynyl substituent and the phenolic 3-hydroxyl group, representing the immediate precursor to the final etherification step [7] [12]. The ethynyl functionality significantly enhances the metabolic stability and extends the biological half-life compared to non-alkynylated estrogens.

An alternative synthetic intermediate, estrone 3-cyclopentyl ether with molecular formula C23H30O2 and molecular weight 338.49 grams per mole, represents a different approach to quinestrol synthesis. This compound involves initial etherification of estrone followed by subsequent ethynylation, though this route typically yields lower overall efficiency compared to the standard protocol [7]. The cyclopentyl ether linkage at C-3 provides enhanced lipophilicity and contributes to the extended duration of action characteristic of quinestrol.

The final product, quinestrol, exhibits molecular formula C25H32O2 with molecular weight 364.52 grams per mole, incorporating both the cyclopentyl ether at C-3 and the 17α-ethynyl substituent. This unique combination of functional groups results in a highly lipophilic estrogen derivative with prolonged biological activity and enhanced tissue distribution properties [2] [3] [13].

Cyclopentyl Etherification Optimization Strategies

The formation of the cyclopentyl ether linkage represents the most technically challenging aspect of quinestrol synthesis, requiring sophisticated optimization strategies to achieve acceptable yields and selectivity. The etherification reaction involves nucleophilic substitution at the phenolic C-3 position, with careful attention to reaction conditions necessary to prevent competing side reactions [1] [7].

Standard industrial conditions employ trifluoromethanesulfonic acid as the primary catalyst system, utilizing cyclopentanol as both solvent and reactant. The reaction proceeds at 100 degrees Celsius for approximately 2 hours, with substrate concentrations maintained at 0.1 molar and catalyst loadings of 10 mole percent [1]. These standard conditions typically achieve yields in the range of 65 to 70 percent, though variability in product quality and reaction selectivity necessitates further optimization efforts.

Optimized industrial protocols incorporate tricyclopentyl orthoformate as a key additive to the trifluoromethanesulfonic acid catalyst system. The use of cyclopentanol under an inert atmosphere prevents oxidative side reactions and enhances reaction selectivity [1]. Temperature ranges between 100 and 120 degrees Celsius allow for more controlled reaction kinetics, while reduced reaction times of 1.5 to 2.5 hours minimize thermal decomposition. Substrate concentrations between 0.05 and 0.15 molar provide optimal balance between reaction efficiency and product isolation, with catalyst loadings reduced to 8 to 12 mole percent. These optimized conditions achieve improved yields ranging from 75 to 80 percent.

Alternative methodologies employ Lewis acid catalyst systems, including aluminum chloride and boron trifluoride, in combination with dichloromethane and cyclopentanol solvent mixtures. These alternative approaches operate at reduced temperatures between 80 and 100 degrees Celsius but require extended reaction times of 4 to 8 hours [14] [15]. Substrate concentrations between 0.02 and 0.1 molar accommodate the different solubility characteristics, while catalyst loadings increase to 15 to 25 mole percent to maintain acceptable reaction rates. Alternative methods typically achieve yields between 60 and 65 percent, making them less attractive for large-scale industrial applications.

The mechanism of cyclopentyl etherification involves initial protonation of the phenolic hydroxyl group by the acid catalyst, followed by nucleophilic attack of the cyclopentanol oxygen on the activated aromatic carbon. The tricyclopentyl orthoformate serves as both a cyclopentyl cation source and a water-scavenging agent, preventing hydrolysis of the ether product [16] [14]. Careful optimization of temperature and reaction time minimizes competing elimination reactions and aromatic substitution at alternative positions.

Process optimization studies have demonstrated that reaction selectivity depends critically on the precise control of water content and temperature profiles. The use of molecular sieves or other desiccating agents enhances reaction selectivity by preventing hydrolysis of the orthoformate reagent [1]. Temperature ramping protocols, involving gradual heating from room temperature to the final reaction temperature, improve product uniformity and reduce formation of regioisomeric byproducts.

Purification Techniques and Quality Control Standards

The purification of quinestrol to pharmaceutical-grade standards requires sophisticated analytical and preparative techniques capable of achieving high purity levels while maintaining acceptable recovery yields. The complex molecular structure and lipophilic character of quinestrol present unique challenges for separation and analysis that necessitate specialized methodological approaches [9] [10] [17].

Column chromatography serves as the primary initial separation technique for crude quinestrol products, employing silica gel and C18 stationary phases for effective separation of the target compound from synthetic byproducts and unreacted starting materials. Detection typically employs ultraviolet absorption at wavelengths between 240 and 280 nanometers, taking advantage of the aromatic chromophore present in the estrogen structure [9] [10]. Column chromatography achieves typical purity levels between 80 and 90 percent, providing partially purified material suitable for subsequent refinement steps.

High Performance Liquid Chromatography represents the most versatile and widely employed technique for both analytical characterization and preparative purification of quinestrol. Reversed-phase separations using C18, C8, and phenyl stationary phases provide excellent resolution of quinestrol from structurally related impurities [18] [17]. Detection methods include ultraviolet absorption, mass spectrometry, and fluorescence detection, with the latter requiring derivatization to introduce suitable fluorophores [17]. High Performance Liquid Chromatography achieves purity levels between 95 and 99 percent, making it the method of choice for final pharmaceutical purification.

Gas Chromatography-Mass Spectrometry provides definitive identity confirmation and purity analysis for quinestrol, though the technique serves primarily analytical rather than preparative functions. Phenylmethyl silicone stationary phases operating at column temperatures between 240 and 250 degrees Celsius provide optimal separation of quinestrol from related steroid compounds [8]. Mass spectrometric detection enables unambiguous structural confirmation and quantitative analysis of trace impurities not detectable by other methods.

Crystallization represents the final purification step for pharmaceutical-grade quinestrol, achieving purity levels between 98 and 99.5 percent through selective precipitation from appropriate solvent systems. The crystallization process typically employs mixed solvent systems that provide controlled nucleation and crystal growth, resulting in highly pure crystalline material with defined melting point and optical rotation characteristics [9]. Quality control parameters include melting point determination, optical rotation measurement, and elemental analysis to confirm molecular composition.

Solid Phase Extraction techniques provide efficient sample cleanup and concentration capabilities particularly valuable for analytical method development and quality control applications. C18 and mixed-mode sorbents enable selective retention and elution of quinestrol from complex matrices, achieving purity improvements between 85 and 95 percent [18]. Ultraviolet detection at characteristic absorption wavelengths provides sensitive quantitative analysis suitable for trace impurity determination.

Supercritical Fluid Chromatography has emerged as a particularly effective technique for rapid separation of steroid isomers and related compounds. Cyanopropyl silica and diol stationary phases in combination with carbon dioxide mobile phases provide enhanced selectivity and reduced analysis times compared to conventional liquid chromatographic methods [19]. Detection by ultraviolet absorption and tandem mass spectrometry achieves purity determinations between 95 and 98 percent with significantly improved throughput characteristics.

Quality control standards for pharmaceutical quinestrol encompass multiple analytical parameters including identity confirmation through spectroscopic methods, purity determination by chromatographic analysis, and quantitative assay by validated analytical procedures [20] [21] [22]. Current Good Manufacturing Practice regulations require comprehensive documentation of all analytical procedures and results, with particular attention to trace impurity identification and quantification [22]. Stability testing under defined storage conditions ensures maintenance of pharmaceutical quality throughout the product shelf life.

Thermodynamic Parameters (Melting Point, Enthalpy of Fusion)

Quinestrol occurs as a white crystalline solid that melts without visible decomposition at 107.5 °C [1] [2]. Direct calorimetric determinations of the fusion enthalpy have not yet been published. Consequently, the value was estimated via the group-additivity protocol of Chickos and Acree, which correlates total phase-change entropy with structural fragments and converts to enthalpy using Kirchhoff’s law [3]. The outcome, 37 kJ mol⁻¹ (±3 kJ mol⁻¹), aligns with measured enthalpies for related ethinylated estrogens such as ethinyl estradiol (33.8 kJ mol⁻¹) [4] and estradiol (31.9 kJ mol⁻¹) [5].

| Parameter | Experimental/Predicted Value | Comment |

|---|---|---|

| Melting point | 107.5 °C [1] [2] | Sharp endotherm observed by Differential Scanning Calorimetry |

| Heat of fusion | 37 kJ mol⁻¹ (estimate) [3] | Calculated by group additivity; no direct measurement reported |

The relatively low melting temperature combined with a moderate fusion enthalpy indicates a crystal lattice dominated by van der Waals contacts and weak hydrogen bonding, consistent with the etherified phenolic hydroxyl.

Solubility Characteristics in Organic/Aqueous Media

Empirical data reveal pronounced lipophilicity and aqueous sparing solubility:

| Solvent (25 °C) | Solubility | Source | Observations |

|---|---|---|---|

| Water (pH ≈ 7) | 0.00157 mg mL⁻¹ [1] [2] | Practically insoluble; dispersion requires surfactants | |

| Dimethyl sulfoxide | 72 mg mL⁻¹ [6] | Rapid dissolution without warming | |

| Ethanol (anhydrous) | 72 mg mL⁻¹ [6] | Comparable to DMSO; miscible at room temperature | |

| N,N-dimethylformamide | Data not reported | Predicted high due to polarity parameters | |

| Cyclodextrin inclusion (2,6-di-O-methyl-β-cyclodextrin) | 28-fold ↑ relative to pure water [7] | Complexation eliminates precipitation up to 50 µM |

Solubility is dominated by hydrophobic interactions; nonetheless, cyclodextrin encapsulation and cosolvent strategies markedly enhance aqueous compatibility for analytical or delivery applications.

Partition Coefficient (Logarithm of the Octanol–Water Distribution Ratio) and Lipophilicity Analysis

| Descriptor | Value | Method | Interpretation |

|---|---|---|---|

| log₁₀P (octanol/water) | 5.19 [1] | ALOGPS experimental dataset | High bio-membrane affinity |

| log₁₀P (octanol/water) | 5.40 [2] | ChemAxon fragmental prediction | Confirms strong hydrophobicity |

| Calculated polar surface area | 29.46 Ų [8] | Surface charge analysis | Below 40 Ų, favouring passive diffusion |

| Hydrogen-bond donors/acceptors | 1 / 2 [8] | Structural count | Limited polarity reinforces lipophilicity |

A partition coefficient exceeding 5 situates Quinestrol among highly lipophilic pharmaceuticals, explaining its extensive adipose storage and prolonged biological half-life.

Stability Under Various pH and Temperature Conditions

Hydrolytic Stability

Aqueous buffer studies covering pH 3–11 demonstrated pseudo-first-order hydrolysis with half-lives summarised below [9] [10]:

| pH | Temperature | Observed half-life | Kinetic note |

|---|---|---|---|

| 3 (acetate buffer) | 25 °C | 128 days [10] | Acid-catalysed cleavage of ether link modest |

| 7 (phosphate buffer) | 25 °C | 316 days [9] | Maximum stability near neutrality |

| 9 (borate buffer) | 25 °C | 92 days [10] | Base attack accelerates degradation |

| 7 | 35 °C | 134 days [9] | Q₁₀ ≈ 2.4 indicates Arrhenius behaviour |

Photolytic and Thermolytic Stability

Ultraviolet irradiation (254 nm) affords rapid photomineralisation; the first-order rate constant reaches 0.018 min⁻¹ in distilled water [11], decreasing to 0.004 h⁻¹ under simulated solar light due to reduced photon flux. Thermogravimetric analysis reveals onset of mass loss above 200 °C, suggesting oxidative decomposition beyond routine processing temperatures [12]. Therefore, standard pharmaceutical drying at ≤70 °C poses minimal risk of thermal breakdown.

Environmental Dissipation

In clay-rich grassland soil at 25 °C, microbial attenuation yields a half-life of 16 days [13]. Water-sediment microcosms confirm strong adsorption to organic matter followed by slow mineralisation, reflecting the compound’s high partition coefficient.

| Matrix | Dominant process | Half-life | Reference |

|---|---|---|---|

| Aerated topsoil (pH 7.4) | Microbial metabolism | 16 days [13] | Rapid compared with hydrolysis alone |

| Surface water (sunlit, 25 °C) | Photolysis | 4–6 h [11] | Generates multiple hydroxylated products |

| Anaerobic sediment | Adsorption then reductive loss | >45 days [9] | Diffusion-limited |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (60.32%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (60.32%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (60.32%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H350 (60.32%): May cause cancer [Danger Carcinogenicity];

H351 (39.68%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (98.41%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (38.1%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A1 (ESR1) [HSA:2099] [KO:K08550]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Red_2G

Use Classification

Dates

Effect of quinestrol on body weight, vital organs, biochemicals and genotoxicity in adult male lesser bandicoot rat, Bandicota bengalensis

Ajooni Sidhu, Neena Singla, Milindmitra Lonare, Amrit Kaur MahalPMID: 32359538 DOI: 10.1016/j.pestbp.2020.02.010

Abstract

The present study was aimed to evaluate the toxic effects of quinestrol (a synthetic estradiol) in male lesser bandicoot rat, Bandicota bengalensis. Effect was studied on body weight, weight of vital organs, changes in level of biochemical parameters and genotoxicity. Feeding of bait containing 0.01% quinestrol in bi-choice and 0.02 and 0.03% quinestrol in no-choice for a period of 10 days resulted in total ingestion of 19.50, 67.60 and 243.30 mg/kg bwt, respectively of the active ingredient. Autopsy of rats after 15 and 30 days of treatment withdrawal revealed no significant effect on body weight and weights of vital organs of rats. A significant decrease in the testicular levels of 17-beta hydroxysteroid dehydrogenase and increase in total soluble proteins was observed in rats treated with 0.02 and 0.03% quinestrol. The plasma levels of lipid peroxidation in the form of malondialdehyde concentration and lactate dehydrogenase increased significantly whereas the level of testosterone decreased significantly in treated rats. The plasma levels of acid and alkaline phosphatases, superoxide dismutase and total proteins differed non-significantly among rats of treated and untreated groups. The effect was found reversed partially in rats autopsied after 60 days of treatment withdrawal. No micronuclei in bone marrow cells, no aberrations in chromosomes and no DNA damage in blood cells during comet assay indicated no genotoxic effect of quinestrol on B. bengalensis at the test doses administered. The results thus revealed that quinestrol causes reversible toxic effects in the form of oxidative stress, increased lytic enzyme activity and decreased steroidogenesis which may further lead to testicular damage thereby inhibiting reproductive function. Also more effect was shown at higher doses ingested in no-choice test as compared to low doses ingested in bi-choice tests.Exposure to quinestrol and levonorgestrel affects maternal behavior and offspring development in midday gerbil (Meriones meridianus)

Peng Yu, Zhuo Chen, Haochi Zhao, Ruidong Cao, Lingyun Chen, Junhu Su, Yingzhi NingPMID: 32088172 DOI: 10.1016/j.physbeh.2020.112848

Abstract

Quinestrol and levonorgestrel (EP-1, at a ratio of 1:2) are often used as anti-fertility compounds (sterilants) in rodents. As most of the research has focused on the sterility and damage caused in parental reproductive organs, there is little research on the effect of these contraceptive hormones on maternal behavior and offspring's early development. In this study, we examined maternal behavior after treatment with different doses of EP-1 (10 ml/kg) at postnatal days 3 and 10, separately. Various parameters were measured after treatment, including oxytocin expression, serum levels of estradiol and luteinizing hormone (LH), ovary damage after weaning of offspring, as well as the development and ultrasonic vocalizations (USVs) of midday gerbil (Meriones meridianus) offspring. At postnatal days 5 and 12, the EP-1 increased maternal licking, grooming, and retrieving behavior, while reducing contacting behavior. Oxytocin expression in the hypothalamic paraventricular and supraoptic nuclei increased, while the levels of estradiol and LH decreased. The ovaries and the development of follicles were clearly affected by the treatment. The EP-1 significantly reduced the pups' body weight, the amount and pulse duration of USVs, whereas the frequency range variation of USVs was increased. Overall, treatment with EP-1 during lactation significantly affected maternal behavior and impaired offspring early development in the midday gerbil.Ratio-dependent effects of quinestrol and levonorgestrel compounds (EP-1) on reproductive parameters of adult male Swiss mice

Qianqian Su, Yi Chen, Jiao Qin, Hongjun Li, Ming Liu, Zhibin Zhang, Quansheng LiuPMID: 31519253 DOI: 10.1016/j.pestbp.2019.08.009

Abstract

Fertility control is considered as the second-generation pest rodent management strategy. Most previous studies have focused on the dosage-dependent effects of quinestrol and levonorgestrel compounds (EP-1) at a ratio of 1:2, but the ratio-dependent effects of EP-1 have not been fully investigated, especially in male rodents. To test the ratio-dependent antifertility effects of EP-1 with different ratios (1:2, 1:1, and 2:1) on male Swiss outbred strain of laboratory mice, forty male mice were randomly assigned into four groups (n = 10). Mice in the three treatment groups were provided one of the three EP-1 mixture compounds for 3 successive days via gavage at a dosage of 50 mg/kg, and then all mice were sacrificed 15 days after the gavage treatment. Reproductive organ weights, sperm density and motility, levels of testosterone (T), estradiol (E2), luteinizing hormone (LH), and follicle stimulating hormone (FSH) in serum and/or testis, and androgen receptor (AR), estrogen receptor α (ERα), estrogen receptor β (ERβ), luteinizing hormone receptor (LHR), and aromatase in testis were determined. Each of the ratios of quinestrol and levonorgestrel significantly decreased the density and motility of sperm and induced atrophy of the epididymis and seminal vesicle. The combination of compounds also significantly reduced serum T and LH levels, increased testicular T levels and decreased testicular estradiol ERβ and aromatase levels. EP-1 delivered at a ratio of 1:1 induced the most significant effects on the reproductive parameters assessed and shows the potential for use in fertility control of male rodents.

Degradation Kinetics and Transformation Products of Levonorgestrel and Quinestrol in Soils

Tao Tang, Chenyang Ji, Zhenlan Xu, Changpeng Zhang, Meirong Zhao, Xueping Zhao, Qiang WangPMID: 30900888 DOI: 10.1021/acs.jafc.8b04788

Abstract

Levonorgestrel (LNG) and quinestrol (QUN) are typical endocrine disruptors that enter the soil via sewage irrigation and sludge return. However, the fates of both compounds in soil are not well-understood. Laboratory microcosm studies were conducted to fill the gap of understanding of LNG and QUN behavior in soils. High values of goodness-of-fit indices (GFIs) were obtained using the double-first-order in parallel (DFOP) model and the single-first-order (SFO) model to fit the degradation kinetics of LNG and QUN in soils, respectively. The end-points (DTand DT

) of LNG and QUN were positively correlated with soil total organic carbon (TOC). Soil water content and temperature were observed to be critical factors in degradation of LNG and QUN. The degradation rates of LNG and QUN were very slow under sterile and flooded conditions, indicating that the aerobic microbial degradation was dominant in the degradation of LNG and QUN. Moreover, major transformation products were identified, and biodegradation pathways of LNG and QUN were proposed. The present study is expected to provide basic information for ecological risk assessment of LNG and QUN in the soil compartment.

The accumulation, transformation, and effects of quinestrol in duckweed (Spirodela polyrhiza L.)

Qianqian Geng, Tian Li, Pingliang Li, Xin Wang, Weijing Chu, Yanan Ma, Hui Ma, Hanwen NiPMID: 29660861 DOI: 10.1016/j.scitotenv.2018.04.030

Abstract

Potential risk of endocrine disrupting compounds on non-target organisms has received extensive attentions in recent years. The present work aimed to investigate the behavior and effect of a synthetic steroid estrogen quinestrol in duckweed Spirodela polyrhiza L. Experimental results showed that quinestrol could be uptaken, accumulated, and biotransformed into 17 α-ethynylestradiol in S. polyrhiza L. The accumulation of quinestrol had a positive relation to the exposure concentration. The bioaccumulation rate was higher when the duckweed was exposed to quinestrol solutions at low concentrations than at high concentration. While the transformation of quinestrol showed no concentration-dependent manner. Quinestrol reduced the biomass and pigment content and increased superoxide dismutase and catalase activities and malondialdehyde contents in the duckweed. The results demonstrated that quinestrol could be accumulated and biotransformed in aquatic plant S. polyrhiza L. This work would provide supplemental data on the behavior of this steroid estrogen compound in aquatic system.Responses in reproductive organs, steroid hormones and CYP450 enzymes in female Mongolian gerbil (Meriones unguiculatus) over time after quinestrol treatment

Qian-Qian Su, Yi Chen, Jiao Qin, Tong-Liang Wang, De-Hua Wang, Quan-Sheng LiuPMID: 29183580 DOI: 10.1016/j.pestbp.2017.08.008

Abstract

The aim of this study was to assess the effects and reversibility of the synthetic estrogen compound, quinestrol, on the reproductive organs, steroid hormones, and drug-metabolizing enzymes CYP3A4 and CYP1A2 in liver and kidney over time after two quinestrol treatments in female Mongolian gerbils (Meriones unguiculatus). Female gerbils were treated with 4mg/kg quinestrol (9 gerbils/group, 3 treated group) (1 control group, 0mg/kg) for 3days and treated again after 25days. Animals were killed for collection of samples at 5, 10 and 15days after the second treatment ending. Two interval quinestrol treatments significantly increased uterine weight, with trend of increase over time, but no change could be detected in ovarian weights. Quinestrol treatment increased progesterone and estradiol levels, both with trend of decline over time. Quinestrol increased liver and kidney weights and total enzyme content of CYP3A4 and CYP1A2, with trend of decline over time. On the basis of reversible changes of detoxification enzymes or organs, interval quinestrol treatment effectively and reversibly influenced the reproductive hormone and organ to some extent.[Effects of acupoint catgut embedding combined with auricular point pressure on menopausal syndrome of liver-kidney deficiency type and estradiol]

Xinmei Jin, Lijun Ding, Depeng Xia, Peifang ChenPMID: 29231343 DOI: 10.13703/j.0255-2930.2017.08.010

Abstract

To observe the efficacy differences between acupoint catgut embedding combined with auricular point pressure with beans and nilestriol on menopausal syndrome of liver-kidney deficiency type, and to explore their effects on estradiol (E).

Sixty patients with menopausal syndrome of liver-kidney deficiency type were randomly divided into an acupoint stimulation group and a medication group, 30 cases in each group. The patients in the acupoint stimulation group were treated by acupoint catgut embedding at Taixi (KI 3), Sanyinjiao (SP 6), Shenshu (BL 23), Ganshu (BL 18) and Taichong (LR 3), combined with auricular point pressure at Gan (CO

), Shen (CO

), Neifenmi (CO

), Shenmen (TF

), Pizhixia (AT

); the treatment was given once a week for consecutive four weeks. The patients in the medication group were treated with oral administration of nilestriol, 1 mg, once a day, combined with oral administration of oryzanol, 20 mg, three times per day for consecutive four weeks. The clinical symptom score was compared between the two groups before and after treatment as well as in follow-up visit. The level of E

was obserced before and after treatment, and the clinical effect was compared.

(1) Compared before treatment, the clinical symptom score in the two groups was significantly reduced after treatment and in follow-up visit (all

<0.05); In follow-up visit, the clinical symptom score in the acupoint stimulation group was significantly lower than that in the medication group (

<0.05). The different value before treatment and at follow-up in the acupoint stimulation group was better than that in the medication group (

<0.05). (2) Compared before treatment, the level of E

in the two groups were increased after treatment (both

<0.05); compared before and after treatment, the difference in the treatment group was significantly higher than that in the medication group (

<0.05). (3) After treatment, the total effective rate was 93.33% (28/30) in the acupoint stimulation group, which was similar to 90.00% (27/30) in the medication group (P>0.05).

Compared with nilestriol, acupoint catgut embedding combined with auricular point pressure with beans could better improve clinical symptoms for patients with menopausal syndrome of liver-kidney deficiency type, and increased the level of E

.

Recovery of fertility in quinestrol-treated or diethylstilbestrol-treated mice: Implications for rodent management

Ming Liu, Rongcan Luo, Hao Wang, Guangming Cao, Yanling WangPMID: 27611741 DOI: 10.1111/1749-4877.12236

Abstract

Fertility control is an alternative strategy to traditional culling for the management of rodent pests. Previous studies have demonstrated that quinestrol is a potential contraceptive for male rodents, but the recovery of fertility in quinestrol-treated rodents has not been evaluated. This study used C57BL/6J mice to evaluate the recovery rate of male fertility after the administration of quinestrol. Diethylstilbestrol (DES), a non-steroid estrogenic compound, was used for comparison. Different groups of mice were treated with 1 mg/kg quinestrol, 1 mg/kg DES, or castor oil separately for 7 days. These mice were then killed on days 8, 22 and 50 respectively. Our results indicated that the weight of epididymides and seminal vesicles decreased significantly on days 8 and 22 in quinestrol/DES-treated mice, with extensive histological changes in the seminiferous tubules. Sperm concentrations in the cauda epididymal fluid were significantly reduced on days 8 and 22 in both quinestrol and DES treatment groups and on day 50 for the DES, but not the quinestrol group. Further analysis revealed that DES-treated mice exhibited a higher proportion of abnormal sperm accumulation in the epididymis, indicating that the normal sperm transportation to the cauda epididymis was blocked. Our results indicate that the anti-fertility effects on male mice given quinestrol were of shorter duration than for those receiving DES at the dose of 1 mg/kg body weight.Effects of Simvastatin and Combination of Simvastatin and Nylestriol on Bone Metabolism in Ovariectomized Rats

Xiao-Feng Li, Chun-Bo Lin, Fu-Rong Xie, Wei-Guo Liang, Jing Ji, Yuan YangPMID: 26171988 DOI: 10.1097/MJT.0000000000000271

Abstract

We aim to compare the effects of simvastatin and combination of simvastatin and nylestriol on bone metabolism in ovariectomized (OVX) rats. Fifty healthy Wistar female rats were randomly allocated into 5 groups: sham + saline group (group A), OVX + saline group (group B), OVX + simvastatin (5 mg·kg·d) (group C), OVX + nylestriol (0.01 mg·kg·d) (group D), and OVX + simvastatin (3 mg·kg·d) + nylestriol (0.005 mg·kg·d) (group E). All mice were orally administrated with saline or medicine dissolved in saline for 10 weeks. Body weight of rats before and after the experiment was measured. Twenty-four hours after the experiment, calcium (Ca), creatinine (Cr), and hydroxyproline in urine were detected. Serum levels of osteocalcin (bone Gla-protein, BGP) and alkaline phosphatase (ALP) were measured. Bone mineral density was detected and trabecular bone was observed after the isolation of femur and tibia. Remarkably decreased serum BGP and increased serum ALP levels were detected in group B compared with those in group A. However, notably increased serum BGP and decreased serum ALP levels were found in groups C, D, and E compared with those in group B; femoral and tibial bone mineral density decreased in group B compared with that in group A, but increased in groups C, D, and E compared with that in group B. Simvastatin and combination of simvastatin and nylestriol promote formation of new bone, increase bone density, and improve bone microstructure damage in OVX rats.Effects of quinestrol on the vocal behavior of mice during courtship interactions

Yi Chen, Qian-Qian Su, Quan-Sheng LiuPMID: 28223035 DOI: 10.1016/j.physbeh.2017.02.017